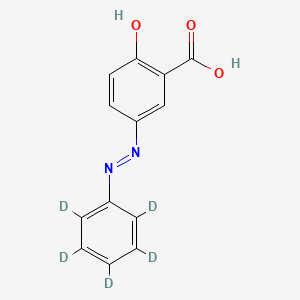

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

Description

BenchChem offers high-quality 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H10N2O3 |

|---|---|

Molecular Weight |

247.26 g/mol |

IUPAC Name |

2-hydroxy-5-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]benzoic acid |

InChI |

InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)/i1D,2D,3D,4D,5D |

InChI Key |

JHDYSXXPQIFFJZ-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=CC(=C(C=C2)O)C(=O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

This technical guide provides a comprehensive overview of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, a deuterated analog of a known impurity of the anti-inflammatory drug mesalamine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, synthesis, and potential applications, particularly as an internal standard in analytical assays.

Chemical Structure and Properties

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is the deuterium-labeled form of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid, also known as Phenylazosalicylic Acid or Mesalazine Impurity I.[1][2] Based on the common availability of deuterated starting materials for its synthesis, the five deuterium atoms are presumed to be located on the phenyl ring attached to the diazenyl group.

Chemical Structure:

-

Systematic Name: 2-Hydroxy-5-((phenyl-d5)diazenyl)benzoic acid

-

Synonyms: Phenyl-d5-azosalicylic acid, Mesalazine Impurity I-d5

-

CAS Number: 1331662-16-8[3]

-

Molecular Formula: C₁₃H₅D₅N₂O₃

Physicochemical Properties (of the non-deuterated parent compound):

| Property | Value | Reference |

| Molecular Weight | 242.23 g/mol | [1][4] |

| Melting Point | 162-163 °C | [5] |

| Boiling Point | 418 °C at 760 mmHg | [5] |

| Flash Point | 206.6 °C | [5] |

| Density | 1.3 g/cm³ | [5] |

| SMILES | OC(=O)c1cc(ccc1O)N=Nc2ccccc2 | [2] |

| InChI | InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)/b15-14+ | [2] |

Synthesis

A definitive, published synthesis protocol for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is not currently available. However, based on the general synthesis of azo dyes, a plausible synthetic route involves a two-step process: the diazotization of aniline-d5 followed by an azo coupling reaction with salicylic acid.[6][7][8]

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5.

Experimental Protocol (Hypothetical):

Step 1: Diazotization of Aniline-d5

-

Dissolve aniline-d5 in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 15-30 minutes at 0-5 °C to ensure complete formation of the benzenediazonium-d5 chloride salt solution.

Step 2: Azo Coupling with Salicylic Acid

-

In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold benzenediazonium-d5 chloride solution from Step 1 to the salicylic acid solution with vigorous stirring.

-

A colored precipitate of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 should form.

-

Maintain the reaction at a low temperature for a few hours to ensure complete coupling.

-

The resulting solid can be collected by vacuum filtration, washed with cold water, and purified by recrystallization, for example, from an ethanol/water mixture.

Application as an Internal Standard

Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS).[9][10][11] Their key advantage is that they have nearly identical chemical and physical properties to their non-deuterated counterparts, but a different mass. This allows them to co-elute during chromatography and experience similar ionization efficiency and matrix effects, while being distinguishable by the mass spectrometer.[9][11]

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is an ideal internal standard for the quantification of the non-deuterated mesalamine impurity I in pharmaceutical samples.

Logical Workflow for Use as an Internal Standard:

Caption: Workflow for using the deuterated compound as an internal standard.

Biological Context

The non-deuterated parent compound, 2-Hydroxy-5-(phenyldiazenyl)benzoic acid, is recognized as an impurity of mesalamine (also known as 5-aminosalicylic acid or 5-ASA).[1][12] Mesalamine is an anti-inflammatory drug used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[13][] As an impurity, its presence in mesalamine formulations needs to be monitored and controlled to ensure the safety and efficacy of the drug product.[12] The availability of a deuterated internal standard is therefore crucial for the accurate quantification of this impurity during drug manufacturing and quality control processes.

Conclusion

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is a valuable analytical tool for the pharmaceutical industry. While specific experimental data for the deuterated compound is limited in the public domain, this guide provides a robust theoretical framework for its structure, synthesis, and application based on established chemical principles and the properties of its non-deuterated analog. Its primary utility lies in its role as an internal standard for the precise and accurate quantification of the corresponding mesalamine impurity, contributing to the overall quality and safety of this important therapeutic agent.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid (Phenylazosalicylic Acid) [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3147-53-3|2-Hydroxy-5-(phenyldiazenyl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. Benzoic acid,2-hydroxy-5-(2-phenyldiazenyl)-;3147-53-3 [axsyn.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. texilajournal.com [texilajournal.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. veeprho.com [veeprho.com]

- 13. chemscene.com [chemscene.com]

Technical Guide: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, a deuterated analog of a bioactive azo compound. While specific data for the deuterated species is limited, this document extrapolates from the known properties and experimental protocols of the non-deuterated parent compound, 2-Hydroxy-5-(phenyldiazenyl)benzoic acid (CAS No: 3147-53-3)[1]. Deuteration is a strategic modification in drug development, often employed to alter pharmacokinetic and metabolic profiles[2]. This guide covers the compound's physicochemical properties, proposed synthesis, experimental protocols for analysis, and potential biological significance, serving as a foundational resource for researchers in medicinal chemistry and pharmacology.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and its deuterated analog. Data for the d5 variant is estimated based on the non-deuterated compound.

| Property | 2-Hydroxy-5-(phenyldiazenyl)benzoic acid | 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 | Data Source |

| CAS Number | 3147-53-3 | Not explicitly assigned; 1309283-32-6 for related stable isotope | [1][3] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | C₁₃H₅D₅N₂O₃ | Calculated |

| Molecular Weight | 242.23 g/mol | 247.26 g/mol | Calculated |

| Appearance | Yellow to orange crystalline powder | Predicted: Yellow to orange crystalline powder | Inferred |

| Solubility | Soluble in DMSO and ethanol | Predicted: Soluble in DMSO and ethanol | [4] |

| SMILES | OC(=O)c1cc(ccc1O)N=Nc2ccccc2 | Oc1ccc(cc1C(O)=O)N=Nc1c(c(c(c(c1)D)D)D)D)D | [3] |

Synthesis and Purification

Proposed Synthesis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

The synthesis of the title compound can be achieved via a diazo coupling reaction, a common method for preparing azo compounds. The deuteration is introduced by using aniline-d5 as a starting material.

Experimental Protocol:

-

Diazotization of Aniline-d5:

-

Dissolve aniline-d5 (1.0 eq) in a solution of hydrochloric acid (2.5 eq) and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Azo Coupling:

-

In a separate vessel, dissolve salicylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) at 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the salicylic acid solution, maintaining the temperature below 5 °C and the pH between 8-9.

-

Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5.

-

Caption: Proposed synthesis workflow for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural confirmation. In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the phenyl ring protons of the aniline moiety will be absent.

Experimental Protocol:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data to identify characteristic chemical shifts and coupling constants.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The mass spectrum of the d5-labeled compound will show a molecular ion peak that is 5 mass units higher than the non-deuterated analog.

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Compare the observed m/z with the calculated exact mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis at a wavelength corresponding to the compound's absorbance maximum (typically in the range of 350-370 nm).

-

Injection Volume: 10 µL.

Caption: Analytical workflow for compound characterization.

Biological Activity and Potential Signaling Pathways

While specific biological activities for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid are not extensively documented, related hydroxybenzoic acid derivatives are known to possess a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties[5][6][7]. Azo compounds are also investigated for various biological activities[8].

The parent compound is structurally related to mesalazine (5-aminosalicylic acid), a known anti-inflammatory drug. It is plausible that 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and its deuterated analog could modulate inflammatory pathways. One potential mechanism of action for related anti-inflammatory compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Conclusion

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 represents a valuable tool for researchers in drug discovery and development. This guide provides a foundational framework for its synthesis, analysis, and potential biological investigation. The introduction of deuterium is expected to influence its metabolic stability and pharmacokinetic properties, making it an interesting candidate for further studies. The experimental protocols and conceptual pathways outlined herein are intended to facilitate future research into this and related compounds.

References

- 1. 3147-53-3|2-Hydroxy-5-(phenyldiazenyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid (Phenylazosalicylic Acid) [lgcstandards.com]

- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

In-Depth Technical Guide: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, a deuterated isotopologue of a molecule with relevance in pharmaceutical research and development. This document details its molecular characteristics, offers insights into its synthesis and potential experimental applications, and explores plausible biological signaling pathways it may influence.

Core Molecular Data

2-Hydroxy-5-(phenyldiazenyl)benzoic acid and its deuterated form are of interest in various research applications, including as analytical standards and tracers in metabolic studies. The incorporation of deuterium atoms provides a valuable tool for mass spectrometry-based quantification.

Molecular Weight and Physicochemical Properties

The fundamental properties of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and its d5 isotopologue are summarized below. The molecular weight of the deuterated compound is calculated based on the substitution of five hydrogen atoms with deuterium.

| Property | 2-Hydroxy-5-(phenyldiazenyl)benzoic acid | 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 |

| Molecular Formula | C₁₃H₁₀N₂O₃ | C₁₃H₅D₅N₂O₃ |

| Molecular Weight | 242.23 g/mol [1][] | ~247.26 g/mol |

| CAS Number | 3147-53-3 | Not available |

| Appearance | Brown to dark brown solid[3] | Not available |

| Melting Point | 220.5 °C[3] | Not available |

| Boiling Point | 472.7 ± 40.0 °C (Predicted)[3] | Not available |

| Density | 1.30 ± 0.1 g/cm³ (Predicted)[3] | Not available |

| pKa | 2.71 ± 0.10 (Predicted)[3] | Not available |

| Solubility | Slightly soluble in acetone, aqueous base, and methanol.[3] | Not available |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis and application of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 are not extensively published. However, based on established organic chemistry principles and literature on related compounds, plausible methodologies can be outlined.

Synthesis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid

The synthesis of the non-deuterated parent compound typically involves a diazo coupling reaction. A generalized protocol is described below.

Experimental Protocol:

-

Diazotization of Aniline: Aniline is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form a benzenediazonium salt.

-

Coupling Reaction: The resulting diazonium salt solution is then slowly added to a cooled alkaline solution of salicylic acid. The diazonium salt couples with the salicylic acid at the 5-position to form 2-Hydroxy-5-(phenyldiazenyl)benzoic acid.

-

Purification: The product precipitates out of the solution and can be collected by filtration, followed by washing and recrystallization to achieve the desired purity.

Synthesis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

The synthesis of the deuterated analogue would involve using a deuterated starting material. A common strategy is to use aniline-d5.

Experimental Protocol:

-

Diazotization of Aniline-d5: Aniline-d5 is diazotized under the same conditions as the non-deuterated aniline to form the corresponding d5-benzenediazonium salt.

-

Coupling Reaction: The d5-benzenediazonium salt is then coupled with salicylic acid as described in the protocol above.

-

Purification: The resulting 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is purified using standard techniques such as filtration, washing, and recrystallization.

General methods for the deuteration of aromatic compounds often involve H-D exchange reactions using heavy water (D₂O) under high temperature and pressure, sometimes with a catalyst.[4] Flow synthesis methods using microwave technology are also being developed to improve efficiency.[4]

References

An In-Depth Technical Guide to 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is a deuterium-labeled stable isotope of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid. The non-labeled compound is a known impurity of Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid) used in the treatment of inflammatory bowel disease. Given its relationship to a commercially available therapeutic, the accurate quantification of this impurity is critical for quality control and regulatory compliance in the pharmaceutical industry. The deuterated analog serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, ensuring precision and accuracy in the quantification of the non-labeled impurity.

This technical guide provides a comprehensive overview of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, including its physicochemical properties, its role in analytical methodologies, and the broader context of its parent drug, Balsalazide.

Physicochemical Properties

The integration of five deuterium atoms into the phenyl group of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid results in a molecule with a higher mass while retaining nearly identical chemical and physical properties to its non-deuterated counterpart. This characteristic is paramount for its function as an internal standard in mass spectrometry.

Table 1: Quantitative Data for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 and its non-labeled analog

| Property | 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 | 2-Hydroxy-5-(phenyldiazenyl)benzoic acid |

| Synonyms | Balsalazide Impurity B-d5, 5-ASAazo-d5 | Balsalazide Impurity B, 5-ASAazo, 5-(Phenylazo)salicylic acid |

| CAS Number | Not available | 3147-53-3 |

| Chemical Formula | C₁₃H₅D₅N₂O₃ | C₁₃H₁₀N₂O₃ |

| Molecular Weight | 247.26 g/mol | 242.23 g/mol |

| Appearance | Solid (predicted) | Brown Solid |

| Solubility | Soluble in DMSO and Methanol (predicted) | Soluble in DMSO and Methanol |

Note: Some data for the deuterated compound are predicted based on the properties of the non-deuterated form, as a specific certificate of analysis was not publicly available.

Application in Analytical Chemistry

The primary application of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS methods.

The Role of an Internal Standard

In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample prior to analysis. It is chosen to be chemically similar to the analyte of interest. The ratio of the analyte's signal to the internal standard's signal is used to determine the analyte's concentration. This technique corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise results. Deuterated compounds are considered the "gold standard" for internal standards in mass spectrometry because their chromatographic behavior is nearly identical to the non-deuterated analyte, but they are distinguishable by their mass-to-charge ratio (m/z).

Experimental Workflow for Impurity Quantification

The following diagram illustrates a typical workflow for the quantification of Balsalazide Impurity B using its deuterated internal standard.

Detailed Experimental Protocol: A Representative LC-MS/MS Method

While a specific protocol for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is not publicly available, a representative LC-MS/MS method for the analysis of Balsalazide and its impurities can be adapted. The following is a hypothetical, yet plausible, protocol based on established analytical methodologies for similar compounds.

1. Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid (the analyte) and 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 (the internal standard) in methanol or DMSO at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (e.g., a placebo formulation or a suitable solvent). Add a constant concentration of the internal standard stock solution to each calibration standard.

-

Sample Preparation: Accurately weigh the drug substance or formulation, dissolve it in a suitable solvent, and add the same constant concentration of the internal standard.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable for separating polar and non-polar compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in either positive or negative ion mode, to be optimized for the specific analytes.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard. For example:

-

Analyte (non-labeled): Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard (d5-labeled): Precursor ion (m/z+5) -> Product ion (m/z)

-

3. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard in the chromatograms.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Context: The Parent Drug - Balsalazide

Balsalazide is a prodrug that is delivered intact to the colon, where it is cleaved by bacterial azoreductases to release the therapeutically active component, mesalamine (5-aminosalicylic acid), and an inert carrier molecule. Mesalamine has anti-inflammatory effects and is used to treat ulcerative colitis.

Mechanism of Action of Balsalazide

The following diagram illustrates the activation of Balsalazide in the colon.

The formation of impurities such as 2-Hydroxy-5-(phenyldiazenyl)benzoic acid can occur during the synthesis or degradation of Balsalazide. Therefore, sensitive and accurate analytical methods are essential to ensure the quality and safety of the final drug product.

Conclusion

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is a vital tool for pharmaceutical scientists and researchers involved in the development and quality control of Balsalazide and related products. Its use as an internal standard in LC-MS/MS methods allows for the reliable quantification of the corresponding non-deuterated impurity, ensuring that drug products meet stringent regulatory standards. The methodologies and principles outlined in this guide provide a framework for the application of this and other deuterated internal standards in modern pharmaceutical analysis.

Isotopic Labeling of 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid, a compound of interest in pharmaceutical research, particularly as an impurity of Mesalazine.[1][2] This document is intended for researchers, scientists, and drug development professionals. It details the synthetic pathways for introducing stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into the molecular structure. The guide includes detailed experimental protocols, illustrative quantitative data, and visualizations of the synthetic workflows. Furthermore, it explores potential applications of the labeled compound in metabolic studies and proposes a relevant biological pathway for investigation.

Introduction

2-Hydroxy-5-(phenyldiazenyl)benzoic acid, also known as 5-Phenylazo-salicylic acid, is an azo compound that can be synthesized through the diazotization of an aromatic amine followed by an azo coupling reaction with salicylic acid.[3][4][5] The introduction of isotopic labels into this molecule is a crucial step for its use as an internal standard in quantitative analysis or as a tracer in metabolic and pharmacokinetic studies.[3][] Stable isotopes like ²H, ¹³C, and ¹⁵N are preferred for these applications due to their non-radioactive nature.[7] This guide outlines the synthetic strategies to achieve high levels of isotopic enrichment for this target molecule.

Synthetic Strategies for Isotopic Labeling

The core synthetic route for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid involves a two-step process: the diazotization of aniline and the subsequent coupling with salicylic acid. Isotopic labels can be incorporated by utilizing appropriately labeled precursors in this synthesis.

Deuterium Labeling

Deuterium labeling can be achieved by incorporating deuterium atoms into the phenylazo moiety of the molecule. This is accomplished by using a deuterated precursor, such as aniline-d₅.[3] The resulting 2-Hydroxy-5-(phenyldiazenyl-d₅)benzoic acid can be used in metabolic studies to trace the fate of the phenylazo portion of the molecule.

Carbon-13 Labeling

Carbon-13 labeling is typically focused on the salicylic acid moiety. By using salicylic acid-¹³C₆ as the coupling partner, all carbon atoms in the salicylic acid ring can be replaced with ¹³C isotopes.[8] This provides a powerful tool for nuclear magnetic resonance (NMR) based structural and metabolic studies.

Nitrogen-15 Labeling

Nitrogen-15 labeling targets the azo group (-N=N-). This can be achieved by using a ¹⁵N-labeled precursor for the diazotization reaction, such as aniline-¹⁵N. This allows for the investigation of the metabolic stability and reactions of the azo linkage.[9][10]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of isotopically labeled 2-Hydroxy-5-(phenyldiazenyl)benzoic acid.

General Synthesis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid

This protocol describes the synthesis of the unlabeled compound and serves as the basis for the isotopically labeled syntheses.[4]

-

Diazotization of Aniline:

-

Dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (0.1 mol) in water (20 mL) while maintaining the temperature below 5°C and stirring vigorously.

-

Continue stirring for 10 minutes. The resulting solution contains the benzenediazonium chloride.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve salicylic acid (0.1 mol) in a cold aqueous solution of sodium hydroxide.

-

Slowly add the benzenediazonium chloride solution to the salicylic acid solution, maintaining the temperature below 5°C and ensuring the reaction mixture remains alkaline (pH 8-10).[3]

-

Continue stirring for 2-3 hours at 0-5°C.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 2-Hydroxy-5-(phenyldiazenyl)benzoic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

Synthesis of Deuterium-Labeled 2-Hydroxy-5-(phenyldiazenyl-d₅)benzoic Acid

This protocol adapts the general synthesis by using deuterated aniline.

-

Diazotization of Aniline-d₅:

-

Follow the diazotization protocol in section 3.1, substituting aniline with aniline-d₅ (0.1 mol).[3]

-

-

Coupling Reaction:

-

Follow the coupling reaction protocol in section 3.1.

-

Synthesis of Carbon-13 Labeled 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid-¹³C₆

This protocol utilizes ¹³C-labeled salicylic acid.

-

Diazotization of Aniline:

-

Follow the diazotization protocol in section 3.1.

-

-

Coupling Reaction with Salicylic Acid-¹³C₆:

-

Follow the coupling reaction protocol in section 3.1, substituting salicylic acid with salicylic acid-¹³C₆ (0.1 mol).[8]

-

Synthesis of Nitrogen-15 Labeled 2-Hydroxy-5-(phenyl-¹⁵N-diazenyl)benzoic Acid

This protocol involves the use of ¹⁵N-labeled aniline.

-

Diazotization of Aniline-¹⁵N:

-

Follow the diazotization protocol in section 3.1, substituting aniline with aniline-¹⁵N (0.1 mol).

-

-

Coupling Reaction:

-

Follow the coupling reaction protocol in section 3.1.

-

Quantitative Data (Illustrative)

The following tables summarize illustrative quantitative data for the synthesis of isotopically labeled 2-Hydroxy-5-(phenyldiazenyl)benzoic acid. The data is based on typical yields and enrichment levels for such reactions.

Table 1: Reaction Yields

| Labeled Compound | Starting Material (Labeled) | Molar Ratio (Labeled:Unlabeled) | Typical Yield (%) |

| 2-Hydroxy-5-(phenyldiazenyl-d₅)benzoic Acid | Aniline-d₅ | 1:1 with Salicylic Acid | 85-95 |

| 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid-¹³C₆ | Salicylic Acid-¹³C₆ | 1:1 with Aniline | 80-90 |

| 2-Hydroxy-5-(phenyl-¹⁵N-diazenyl)benzoic Acid | Aniline-¹⁵N | 1:1 with Salicylic Acid | 85-95 |

Table 2: Isotopic Enrichment

| Labeled Compound | Isotope | Theoretical Max. Enrichment (%) | Achieved Enrichment (%) | Analytical Method |

| 2-Hydroxy-5-(phenyldiazenyl-d₅)benzoic Acid | ²H | >99 (from precursor) | >98 | HRMS, NMR |

| 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid-¹³C₆ | ¹³C | >99 (from precursor) | >98 | HRMS, ¹³C-NMR |

| 2-Hydroxy-5-(phenyl-¹⁵N-diazenyl)benzoic Acid | ¹⁵N | >99 (from precursor) | >98 | HRMS |

Visualizations

Synthetic Workflows

The following diagrams illustrate the synthetic pathways for the isotopic labeling of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid.

Caption: Deuterium Labeling Workflow.

Caption: Carbon-13 Labeling Workflow.

References

- 1. 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid (Phenylazosalicylic Acid) [lgcstandards.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-(Phenylazo)salicylic acid | 3147-53-3 | Benchchem [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. chemrevlett.com [chemrevlett.com]

- 7. News - China Isotope Development [asiaisotopeintl.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Deuterated Azo Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the factors influencing the stability of deuterated azo compounds and recommends best practices for their storage. By leveraging the kinetic isotope effect, deuteration can significantly enhance the stability of these molecules, a critical consideration in pharmaceutical research and development. This document synthesizes current knowledge on azo compound degradation, the impact of isotopic labeling, and standardized methodologies for stability assessment.

Introduction: The Deuterium Advantage in Azo Compound Stability

Azo compounds, characterized by the functional group R-N=N-R', are a cornerstone of various industries, from dyes to pharmaceuticals. However, their inherent instability, particularly susceptibility to light, temperature, and metabolic degradation, can pose significant challenges. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, offers a powerful strategy to mitigate these stability issues.

The fundamental principle behind this enhanced stability is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This seemingly minor alteration can dramatically slow down degradation reactions where C-H bond cleavage is the rate-limiting step, a common scenario in both metabolic and chemical degradation pathways. The result is a more robust molecule with a potentially longer shelf-life and improved pharmacokinetic profile.[1]

Factors Affecting the Stability of Azo Compounds

The stability of azo compounds, both deuterated and non-deuterated, is influenced by several environmental factors. Understanding these is crucial for defining appropriate storage and handling procedures.

-

Light (Photostability): Azo compounds are often photosensitive and can undergo degradation upon exposure to UV or visible light.[2] This photodegradation can involve isomerization of the azo bond (from the more stable trans to the cis isomer) or cleavage of the molecule, leading to loss of function and the formation of potentially harmful byproducts. Protection from light is therefore a primary consideration for storage.

-

Temperature (Thermostability): Elevated temperatures can accelerate the degradation of azo compounds. Thermal decomposition often involves the cleavage of the azo bond, leading to the formation of aromatic amines.[3] For many azo dyes, decomposition begins at temperatures ranging from 150°C to over 300°C, depending on their specific chemical structure.[3]

-

Humidity and pH (Hydrolytic Stability): The susceptibility of azo compounds to hydrolysis is dependent on their structure and the pH of the environment. The presence of water can facilitate degradation, particularly under acidic or basic conditions.

-

Oxidation: Azo compounds can be susceptible to oxidation, which can lead to the cleavage of the azo bond and the formation of various degradation products. Storing under an inert atmosphere, such as nitrogen or argon, can mitigate oxidative degradation.

Expected Impact of Deuteration on Azo Compound Stability

While specific quantitative stability data for a wide range of deuterated azo compounds is not extensively available in public literature, the principles of the kinetic isotope effect allow for well-founded expectations of improved stability compared to their non-deuterated analogues.

Metabolic Stability: This is the most well-documented advantage of deuteration. By replacing hydrogen atoms at sites of metabolic attack (e.g., by cytochrome P450 enzymes), the rate of metabolism can be significantly reduced. This leads to a longer biological half-life and lower clearance of the compound. For example, studies on other deuterated heterocyclic compounds have demonstrated a significant increase in half-life in human, mouse, and monkey liver microsomes (see Table 1). A similar trend is expected for deuterated azo compounds that are subject to metabolic degradation.

Chemical Stability: The KIE is also expected to enhance the chemical stability of deuterated azo compounds. Degradation pathways that involve the cleavage of a C-H bond, such as certain thermal or photolytic degradation mechanisms, should be slowed by the substitution with deuterium. This would translate to lower degradation rates and a longer shelf-life under identical storage conditions.

Quantitative Stability Data

As previously noted, there is a scarcity of publicly available, direct comparative stability data for deuterated versus non-deuterated azo compounds under various stress conditions. The following tables present representative data for non-deuterated azo compounds and for the metabolic stability of other deuterated compounds to serve as a proxy and illustrate the expected trends.

Table 1: Metabolic Stability of Deuterated vs. Non-Deuterated Imidazo[1,2-a]pyridine-3-carboxamides in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Non-deuterated | 30 | 77.0 |

| Deuterated Analogue | 53 | 43.8 |

Data from a study on imidazo[1,2-a]pyridine-3-carboxamides, demonstrating the significant improvement in metabolic stability upon deuteration. It is anticipated that deuterated azo compounds would exhibit a similar trend.

Table 2: Thermal Stability of Selected Non-Deuterated Azobenzene Dyes

| Dye Number | TG Temperature Range (°C) | DTG Peak (°C) |

| 1 | 150–600 | 218.9 |

| 2 | 250–785 | 237.2 |

| 3 | 150–250 | 261.3 |

| 4 | 150–260 | 263.4 |

| 5 | 150–800 | 289.5 |

| 6 | 120–800 | 294.7 |

| 7 | 200–500 | 331.2 |

| 8 | 250–800 | 303.8 |

| 9 | 100–305 | 330.2 |

| 10 | 150–370 | 333.6 |

This table summarizes the thermal degradation characteristics of ten different non-deuterated azobenzene dyes as determined by Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG). The DTG peak indicates the temperature of maximum rate of weight loss. Deuteration is expected to increase these thermal stability parameters.[3]

Recommended Storage Conditions

Based on the known sensitivities of azo compounds and general best practices for isotopically labeled molecules, the following storage conditions are recommended for deuterated azo compounds to ensure their long-term stability:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -80°C | Minimizes thermal degradation and slows down other potential chemical reactions. |

| Light | Protect from light (amber vials, stored in the dark) | Prevents photodegradation. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation. |

| Moisture | Store in a tightly sealed container in a dry environment | Minimizes hydrolysis. For hygroscopic compounds, storage in a desiccator is recommended. |

| Form | Crystalline solid (if possible) | Crystalline forms are generally more stable than amorphous forms. |

Experimental Protocols for Stability Assessment

The stability of deuterated azo compounds should be rigorously assessed using established protocols, such as those outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[7][8][9][10][11] This involves subjecting the compound to conditions more severe than those expected during storage.

Caption: ICH stability storage conditions.

Analytical Methodologies

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing. A reversed-phase HPLC method with UV or mass spectrometric (MS) detection is typically developed to separate the parent deuterated azo compound from its potential degradation products. [12][13]* Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is invaluable for the identification and structural elucidation of degradation products. High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of unknown degradants. [14][15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural confirmation of the deuterated azo compound and its degradation products. 2H NMR can be used to confirm the position and extent of deuteration. [16][17][18] General Analytical Workflow for Stability Samples

Caption: Analytical workflow for stability samples.

Conclusion

Deuteration presents a promising strategy for enhancing the stability of azo compounds, primarily by leveraging the kinetic isotope effect to slow down metabolic and chemical degradation processes. While direct quantitative stability data for a broad range of deuterated azo compounds remains an area for further research, the established principles of isotopic substitution and the stability profiles of non-deuterated analogues provide a strong basis for predicting improved performance. Adherence to rigorous stability testing protocols, as outlined by ICH guidelines, and the use of appropriate analytical methodologies are essential for characterizing the stability of these valuable compounds and ensuring their quality and efficacy in research and drug development. Recommended storage conditions—cold, dark, and under an inert atmosphere—are critical for preserving the integrity of deuterated azo compounds over time.

References

- 1. researchgate.net [researchgate.net]

- 2. ijsrp.org [ijsrp.org]

- 3. researchgate.net [researchgate.net]

- 4. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 5. researchgate.net [researchgate.net]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. medcraveonline.com [medcraveonline.com]

- 8. asianjpr.com [asianjpr.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. forced degradation study: Topics by Science.gov [science.gov]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. youtube.com [youtube.com]

- 14. organomation.com [organomation.com]

- 15. Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. studymind.co.uk [studymind.co.uk]

Technical Guide: Safety Data for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

While a specific GHS classification for the d5 variant is not published, the non-deuterated form is classified as follows. Users should assume this classification applies to the deuterated compound.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Skin Irritation | 2 | H315: Causes skin irritation[2] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[2] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[2] |

Pictograms:

Signal Word: Warning[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent and respond to exposure.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] |

| P264 | Wash hands thoroughly after handling.[3][4][5] |

| P270 | Do not eat, drink or smoke when using this product.[5] |

| P271 | Use only outdoors or in a well-ventilated area.[3][4][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3][4][5][6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5][6] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[5][6] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse.[3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[3][4] |

| P501 | Dispose of contents/container in accordance with local regulations.[4] |

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

References

- 1. 5-(Phenylazo)salicylic acid | C13H10N2O3 | CID 76603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. angenechemical.com [angenechemical.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative analysis, particularly within pharmaceutical and biomedical research, mass spectrometry (MS) stands out for its sensitivity and specificity. However, the accuracy and precision of MS-based quantification are susceptible to various experimental variabilities, including matrix effects, ionization suppression, and sample processing losses. The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analogue of the analyte, is the gold standard for mitigating these issues. This technical guide provides an in-depth exploration of the principles, applications, and best practices for employing deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) workflows. It covers the theoretical underpinning of isotope dilution mass spectrometry, detailed experimental protocols, and critical considerations for method development and validation.

The Core Principle: Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of a substance in a sample.[1] The method relies on the addition of a known quantity of an isotopically enriched form of the analyte—the "spike" or internal standard—to the sample.[1] This deuterated internal standard is chemically identical to the analyte but has a different mass due to the incorporation of deuterium (²H) atoms.[2]

Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, chromatography, and ionization.[2][3] Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard.[4] The mass spectrometer distinguishes between the analyte and the standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the MS signal response of the analyte to that of the known amount of the internal standard, the concentration of the analyte in the original sample can be calculated with high accuracy, effectively correcting for experimental variability.[1][5]

Advantages of Using Deuterated Internal Standards

The primary advantage of using a deuterated internal standard is its ability to compensate for variations that can compromise quantitative accuracy. Key benefits include:

-

Correction for Matrix Effects: Complex biological matrices like plasma or tissue can contain endogenous substances that co-elute with the analyte and either suppress or enhance its ionization efficiency. Since the deuterated standard co-elutes and has the same ionization properties, it experiences the same matrix effects, allowing for an accurate ratio-based measurement.[2][5][6]

-

Compensation for Sample Loss: Losses during multi-step sample preparation procedures (e.g., liquid-liquid extraction, solid-phase extraction) are inevitable. A deuterated standard, when added at the very beginning of the workflow, accounts for these losses.[4]

-

Improved Precision and Accuracy: By correcting for both physical and matrix-induced variations, deuterated standards significantly enhance the precision, accuracy, and robustness of an assay.[6][7] Assays using SIL-IS consistently show lower coefficients of variation (CV%) compared to those using structural analogues or no internal standard.[7]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often expected by regulatory bodies like the FDA and EMA for bioanalytical method validation, as it strengthens the reliability of pharmacokinetic and toxicological data.[2]

Key Considerations for Selection and Synthesis

The effectiveness of a deuterated internal standard is highly dependent on its design and purity.

3.1. Selection Criteria:

-

Isotopic Purity: The standard should have a high degree of isotopic enrichment (typically >98%) to minimize the contribution of the unlabeled species in the standard to the analyte's signal.[2]

-

Mass Shift: A sufficient mass difference between the standard and the analyte is crucial to prevent isotopic overlap. A mass increase of +3 Da or more is generally recommended.[3][8]

-

Label Position and Stability: Deuterium atoms must be placed in chemically stable, non-exchangeable positions within the molecule.[8][9][10] Placing labels on heteroatoms (like -OH, -NH, -SH) or carbons alpha to carbonyls can lead to back-exchange with hydrogen from solvents, compromising the standard's integrity.[8][9][11][12]

-

Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects at the same time.[3] However, extensive deuteration can sometimes cause a slight shift in chromatographic retention time (the "isotope effect"), which should be evaluated during method development.[7][9]

3.2. Synthesis and Purification: When a suitable deuterated standard is not commercially available, custom synthesis is required. The two primary methods are:

-

Hydrogen/Deuterium Exchange: This method involves exchanging hydrogen atoms on the molecule with deuterium from a deuterated solvent, often catalyzed by acid, base, or metal catalysts.[10] It is often simpler but offers less control over label placement.[10]

-

Chemical Synthesis: This involves building the molecule from deuterated precursors.[8][10] While more complex, it provides precise control over the location and number of deuterium labels.[10]

Following synthesis, the standard must be rigorously purified, typically by preparative chromatography, and its identity and isotopic purity confirmed by NMR and high-resolution mass spectrometry.[13]

Experimental Protocol: A General Workflow

This section outlines a typical protocol for the quantitative analysis of a drug in human plasma using a deuterated internal standard and LC-MS.

Objective: To determine the concentration of "Analyte X" in human plasma samples. Internal Standard (IS): Deuterated "Analyte X-d5".

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Analyte X in a suitable organic solvent (e.g., methanol).

-

Prepare a 1 mg/mL stock solution of the internal standard, Analyte X-d5, in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of working solutions of Analyte X by serial dilution of the stock solution.

-

Spike blank, drug-free human plasma with the working solutions to create calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each calibrator, QC, and unknown plasma sample in a microcentrifuge tube, add 10 µL of a working internal standard solution (e.g., 500 ng/mL Analyte X-d5).

-

Vortex briefly to mix. This step is critical; the IS must be added before any extraction to account for subsequent variability.[8]

-

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of vials or a 96-well plate for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution profile (e.g., mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize and monitor at least one specific precursor-to-product ion transition for both Analyte X and the Analyte X-d5 internal standard.

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of Internal Standard).

-

Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis (typically with 1/x² weighting) on the calibration curve.

-

Determine the concentration of Analyte X in the QC and unknown samples by interpolating their PAR values from the regression equation.

-

Quantitative Data and Performance Comparison

The implementation of a deuterated internal standard demonstrably improves assay performance. A study comparing different internal standards for the analysis of the drug D-24851 provides clear quantitative evidence.[7]

| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |

| No Internal Standard | 1 | 105.7 | 15.6 |

| 10 | 102.5 | 11.2 | |

| 100 | 101.9 | 9.8 | |

| Analogue IS | 1 | 98.5 | 8.9 |

| 10 | 97.2 | 6.5 | |

| 100 | 99.1 | 5.1 | |

| Deuterated (SIL) IS | 1 | 100.8 | 4.5 |

| 10 | 101.2 | 3.1 | |

| 100 | 99.7 | 2.8 |

Data summarized from Stokvis et al., demonstrating improved accuracy and precision with a SIL IS.[7]

In another example, the analysis of the anticancer drug Kahalalide F showed that while a well-functioning structural analogue provided good results, switching to a deuterated internal standard yielded a statistically significant improvement in both accuracy and precision.[7] The mean bias improved from 96.8% (analogue IS) to 100.3% (deuterated IS), and the variance was significantly lower.[7]

Potential Pitfalls and Troubleshooting

While deuterated standards are the preferred choice, researchers must be aware of potential challenges:

-

Isotopic Cross-Contribution: This occurs when the isotopic cluster of the analyte contributes to the signal of the standard, or vice versa.[14][15] It is more likely with low levels of deuteration or when using low-resolution mass spectrometers. Selecting MRM transitions that are unique to each compound and ensuring a sufficient mass shift can mitigate this.[14]

-

Deuterium Exchange: As mentioned, if deuterium atoms are in labile positions, they can exchange with protons from the sample matrix or mobile phase, leading to a loss of the standard's integrity and inaccurate quantification.[9][11] Careful design of the standard is the best prevention.[9]

-

Chromatographic Isotope Effect: Heavy deuteration can sometimes lead to a slight separation between the analyte and the standard on an HPLC column.[9] While often negligible, this effect should be checked during method development to ensure the peaks still overlap sufficiently to provide accurate correction for matrix effects.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry. By perfectly mimicking the behavior of the target analyte throughout the analytical process, they provide a robust and reliable means to correct for nearly all sources of experimental variability. Their use, underpinned by the principle of isotope dilution, is fundamental to achieving the high levels of accuracy, precision, and reproducibility required in drug development, clinical diagnostics, and other scientific research fields. Careful selection, synthesis, and validation of these standards are critical steps in the development of robust and reliable LC-MS assays.

References

- 1. osti.gov [osti.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. texilajournal.com [texilajournal.com]

- 7. scispace.com [scispace.com]

- 8. m.youtube.com [m.youtube.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Mesalazine in Human Plasma using 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mesalazine (5-aminosalicylic acid, 5-ASA) in human plasma. The method utilizes 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is performed by a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The method was developed and validated over a linear range of 2 to 1500 ng/mL and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of mesalazine.

Introduction

Mesalazine (5-ASA) is an anti-inflammatory drug widely used for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. Accurate measurement of mesalazine concentrations in plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects. 2-Hydroxy-5-(phenyldiazenyl)benzoic acid is a known impurity of mesalazine, and its deuterated form, 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, serves as an ideal internal standard due to its structural similarity and mass difference.

Experimental

Materials and Reagents

-

Mesalazine (5-aminosalicylic acid) reference standard

-

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid, analytical grade

-

Human plasma (K2EDTA)

LC-MS/MS Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 85% A, 15% B |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

| Approximate Retention Times | |

| Mesalazine | ~ 4.5 min |

| 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 (IS) | ~ 6.2 min |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transition | Mesalazine: m/z 152.1 → 108.1 IS: m/z 246.1 → 138.1 |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 500 °C |

Note: The MRM transition for the internal standard is an educated estimation based on its structure and may require optimization.

Preparation of Stock and Working Solutions

-

Mesalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of mesalazine in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the mesalazine stock solution with methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at 500 ng/mL in the same diluent.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (500 ng/mL) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to an HPLC vial for analysis.

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 2 to 1500 ng/mL for mesalazine in human plasma. The coefficient of determination (r²) was >0.99. The lower limit of quantification (LLOQ) was established at 2 ng/mL.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low (LQC) | 6 | 4.8 | 6.2 | 103.5 | 102.1 |

| Medium (MQC) | 450 | 3.1 | 4.5 | 98.9 | 100.8 |

| High (HQC) | 1050 | 2.5 | 3.8 | 101.2 | 99.7 |

Note: This data is representative and based on typical performance for mesalazine assays.

Stability

Mesalazine was found to be stable in human plasma under various conditions, including short-term bench-top storage, long-term storage at -80 °C, and after three freeze-thaw cycles.

Diagrams

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Ratiometric quantification using an internal standard.

Conclusion

This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantification of mesalazine in human plasma using 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 as an internal standard. The simple protein precipitation sample preparation and the robust chromatographic conditions make this method suitable for high-throughput analysis in a clinical or research setting.

Quantitative analysis of mesalazine using a deuterated standard

An Application Note for the Quantitative Analysis of Mesalazine Using a Deuterated Internal Standard

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a primary anti-inflammatory agent for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic action is predominantly localized to the colonic mucosa.[1] Accurate measurement of mesalazine and its major metabolite, N-acetyl mesalazine, in biological matrices like plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity, especially for detecting low concentrations in complex biological fluids.[1][4] To ensure the accuracy and reproducibility of LC-MS/MS assays, an appropriate internal standard (IS) is essential. A stable isotopically labeled (SIL) internal standard, such as deuterated mesalazine (e.g., Mesalazine-d3), is considered the best choice.[5] A deuterated IS exhibits nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and shows similar ionization efficiency and extraction recovery.[5] This allows it to effectively compensate for variations during sample preparation and instrumental analysis, leading to a more robust and reliable bioanalytical method.[5][6]

This application note provides a detailed protocol for the quantitative analysis of mesalazine in plasma using a deuterated internal standard with LC-MS/MS, including method parameters, validation summaries, and experimental workflows.

Quantitative Data Presentation

The following tables summarize typical parameters for the LC-MS/MS analysis of mesalazine, compiled from various validated methods.

Table 1: LC-MS/MS Method Parameters for Mesalazine Quantification

| Parameter | Description | Reference |

| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [4][7] |

| LC Column | Thermo, Hypersil BDS, C18 (100 x 4.6 mm, 5 µm) | [8] |

| Waters Spherisorb C6 (150 x 4.6 mm, 5 µm) | [4][9] | |

| Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) | [3] | |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile (40:60 v/v) | [8] |

| 0.2% Formic acid in water-methanol (20:80, v/v) | [4][9] | |

| 10 mM Ammonium acetate and methanol (85:15 v/v) | [3] | |

| Flow Rate | 0.5 - 1.0 mL/min | [3][4][8] |

| Injection Volume | 10 - 20 µL | [7][10] |

| Column Temperature | 25 °C | [7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [4][11] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [8][11] |

Table 2: Mass Spectrometry Transitions for Mesalazine and Deuterated Standards

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Note | Reference |

| Mesalazine | Positive | 154.0 | 108.0 | - | [4][9] |

| Mesalazine-d3 (IS) | Positive | 213.1 | 195.1 | After derivatization | [8] |

| N-Acetyl Mesalamine | Positive | - | - | - | [3] |

| N-Acetyl Mesalamine-d3 (IS) | Positive | - | - | - | [3] |

| Mesalazine | Negative | 208.1 | 107.0 | After derivatization | [11] |

| Mesalazine-d3 (IS) | Negative | 211.1 | 110.1 | After derivatization | [11] |

Note: Some methods employ a derivatization step to enhance signal intensity, which alters the mass of the precursor and product ions.[8][11]

Table 3: Summary of Method Validation Parameters

| Parameter | Range/Value | Reference |

| Linearity Range | 0.10 - 12.0 ng/mL | [11] |

| 2 - 1500 ng/mL | [3] | |

| 10 - 1200 ng/mL | [8] | |

| 50 - 30,000 ng/mL | [4][9] | |

| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | [11] |

| 1.0 ng/mL (1 ppb) | [1] | |

| Intra-day Precision (%CV) | 0.6 - 2.9% | [11] |

| 1.60 - 8.63% | [3] | |

| < 7.9% | [4] | |

| Inter-day Precision (%CV) | 1.3 - 3.8% | [11] |

| 2.14 - 8.67% | [3] | |

| < 7.9% | [4] | |

| Accuracy (% Bias or % Recovery) | 103.8 - 107.2% | [11] |

| 100.6 - 105.5% | [3] | |

| within ±3.5% | [4] |

Experimental Protocols

This section outlines a generalized protocol for the quantification of mesalazine in human plasma using a deuterated internal standard.

Materials and Reagents

-

Mesalazine reference standard

-

Mesalazine-d3 (or other suitable deuterated analogue) as internal standard (IS)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic acid (reagent grade)

-

Ammonium acetate (reagent grade)

-

Ultrapure water

-

Control human plasma (with K2EDTA as anticoagulant)

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of mesalazine and mesalazine-d3 standards and dissolve in 2 mL of methanol to obtain separate 1 mg/mL stock solutions.[12]

-

Working Standard Solutions: Prepare serial dilutions of the mesalazine stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the mesalazine-d3 stock solution with the same diluent to achieve a final concentration (e.g., 150 ng/mL).[3]

Sample Preparation (Protein Precipitation Method)

Protein precipitation is a rapid and effective technique for sample clean-up.[9]

-

Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the IS working solution to each tube (except for the blank, where 100 µL of diluent is added) and vortex briefly.[3]

-

Add 400 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

-

Instrument Setup: Use an LC system coupled to a triple quadrupole mass spectrometer with an ESI source. Set up the instrument with the parameters outlined in Table 1 and Table 2.

-

Equilibration: Equilibrate the LC column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.

-

Sequence Run: Create a sequence including blank samples, calibration curve standards, QC samples (at low, medium, and high concentrations), and the unknown samples.[3] Inject the prepared samples.

-

Data Acquisition: Acquire data in MRM mode, monitoring the specific precursor-to-product ion transitions for both mesalazine and its deuterated internal standard.

Data Analysis and Quantification

-

Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calibration Curve: Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard. Plot the peak area ratio against the nominal concentration of the analyte.

-

Regression Analysis: Perform a linear regression analysis (typically with a 1/x² weighting) to generate a calibration curve. The correlation coefficient (r²) should be >0.99 for an acceptable fit.[1]

-

Quantification: Determine the concentration of mesalazine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and pathways relevant to this application.

Caption: Workflow for the quantitative bioanalysis of mesalazine.

Caption: Metabolic pathway of mesalazine to N-acetyl mesalazine.

References

- 1. pubs.bcnf.ir [pubs.bcnf.ir]

- 2. The Pharmacokinetics and toxicity of Mesalazine_Chemicalbook [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. scispace.com [scispace.com]

- 7. sciencescholar.us [sciencescholar.us]

- 8. ejbps.com [ejbps.com]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

Application Notes and Protocols for the Sample Preparation of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is the deuterated stable isotope-labeled internal standard for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid. The parent compound is a known impurity of Mesalazine, a drug used to treat inflammatory bowel disease. Accurate quantification of drug impurities and metabolites is critical in drug development and clinical research. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability during sample preparation and analysis.

This document provides detailed protocols for the sample preparation of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 from various biological matrices for quantitative analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to be a starting point for method development and validation, adhering to the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the non-deuterated parent compound, 2-Hydroxy-5-(phenyldiazenyl)benzoic acid, is provided below. These properties are essential for developing appropriate sample preparation strategies.

| Property | Value | Source |

| Molecular Formula | C13H10N2O3 | [1][2] |

| Molecular Weight | 242.23 g/mol | [1][2] |

| pKa (predicted) | 2.71 ± 0.10 | [3] |

| Solubility | Slightly soluble in acetone, aqueous base, and methanol. | [1][4] |

| Stability | Azo compounds can be sensitive to light and reductive or acidic conditions. | [5][6] |

Experimental Protocols

The following are proposed sample preparation protocols for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 in common biological matrices. These protocols are based on established methods for small molecule extraction and should be optimized and validated for specific applications.

Protocol 1: Protein Precipitation for Plasma or Serum Samples

This method is a simple and fast approach for removing proteins from plasma or serum samples.

Materials and Reagents:

-